molecular formula C19H28Cl2N2O B4548395 [(1-ethyl-2-pyrrolidinyl)methyl][(2-methoxy-1-naphthyl)methyl]amine dihydrochloride

[(1-ethyl-2-pyrrolidinyl)methyl][(2-methoxy-1-naphthyl)methyl]amine dihydrochloride

Cat. No.: B4548395
M. Wt: 371.3 g/mol
InChI Key: ZNXZRGVKSARVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-ethyl-2-pyrrolidinyl)methyl][(2-methoxy-1-naphthyl)methyl]amine dihydrochloride is a useful research compound. Its molecular formula is C19H28Cl2N2O and its molecular weight is 371.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.1578689 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Human Urinary Carcinogen Metabolites and Tobacco Research

The study of human urinary carcinogen metabolites is crucial for understanding the impact of tobacco on cancer. Carcinogens and their metabolites, including those derived from tobacco products, are quantified in urine to assess exposure levels and the effectiveness of harm reduction strategies in tobacco use. Such research aids in delineating between exposed and non-exposed individuals and understanding carcinogen metabolism in humans. The assays for these metabolites, including NNAL and NNAL-Gluc derived from tobacco-specific nitrosamines, are pivotal for studying environmental tobacco smoke (ETS) exposure and its cancerous effects (Hecht, 2002).

Opioid Analgesics and Adverse Effects Reduction

Oliceridine is a novel mu-opioid receptor agonist highlighted for its selective activation of G protein and β-arrestin signaling pathways. Its use showcases the balance between achieving therapeutic analgesic effects and minimizing adverse effects, a key consideration in the development of new analgesic therapies. This balance is critical in the pharmaceutical development of safer pain management options (Urits et al., 2019).

Ethylene Inhibition in Agriculture

1-Methylcyclopropene (1-MCP) is a significant discovery in agricultural science, acting as an inhibitor of ethylene action in fruits, vegetables, and floriculture crops. It represents a major advance in understanding ethylene's role and managing its effects to extend the shelf life and maintain the quality of agricultural products. The application and effects of 1-MCP across different commodities, considering factors like concentration, temperature, and treatment duration, offer insights into the broader implications of ethylene inhibition (Blankenship & Dole, 2003).

Naphthoquinones and Synthetic Derivatives

Naphthoquinones, including lawsone and its derivatives, are natural pigments with significant biological activities, promising for treating various diseases due to their wide range of effects (antibacterial, antifungal, antiviral, antitumor, and antiparasitic). The pharmacological activities and mechanisms of action of these compounds, especially those containing nitrogen, highlight the potential of synthetic derivatives in medicine and pest control (López López et al., 2014).

Environmental Estrogens and Methoxychlor

Methoxychlor, a proestrogenic chlorinated hydrocarbon pesticide, exemplifies the environmental impact and toxicological significance of chemicals with estrogenic activity. Understanding its metabolism and estrogenic form, HPTE, along with its effects on fertility and development, underscores the importance of evaluating the environmental and health implications of similar compounds (Cummings, 1997).

Properties

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O.2ClH/c1-3-21-12-6-8-16(21)13-20-14-18-17-9-5-4-7-15(17)10-11-19(18)22-2;;/h4-5,7,9-11,16,20H,3,6,8,12-14H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXZRGVKSARVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=C(C=CC3=CC=CC=C32)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1-ethyl-2-pyrrolidinyl)methyl][(2-methoxy-1-naphthyl)methyl]amine dihydrochloride
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[(1-ethyl-2-pyrrolidinyl)methyl][(2-methoxy-1-naphthyl)methyl]amine dihydrochloride
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[(1-ethyl-2-pyrrolidinyl)methyl][(2-methoxy-1-naphthyl)methyl]amine dihydrochloride
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[(1-ethyl-2-pyrrolidinyl)methyl][(2-methoxy-1-naphthyl)methyl]amine dihydrochloride
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[(1-ethyl-2-pyrrolidinyl)methyl][(2-methoxy-1-naphthyl)methyl]amine dihydrochloride
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[(1-ethyl-2-pyrrolidinyl)methyl][(2-methoxy-1-naphthyl)methyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.